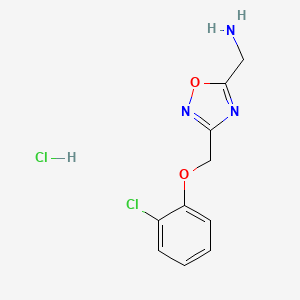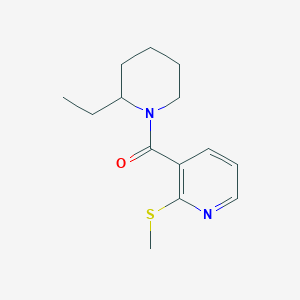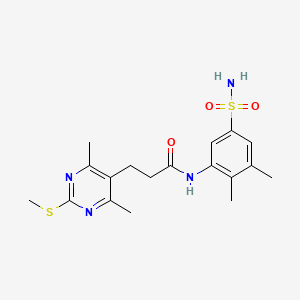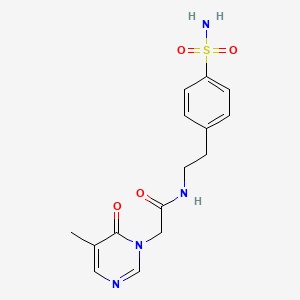
2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cinnolinone derivatives, including the compound , often involves one-pot multi-component reactions that allow for the efficient construction of complex molecular architectures. For instance, Khalafy et al. (2013) detailed the synthesis of a closely related compound through a one-pot reaction involving 2-oxoacetaldehyde and dimedone in the presence of hydrazine hydrate, showcasing the versatility of these methods in generating structurally complex cinnolinones (Khalafy, Rimaz, Ezzati, & Marjani, 2013). Additionally, Al-Matar et al. (2018) demonstrated a sustainable synthesis approach using ultrasound and microwave irradiation to produce arylcinnolin-6-one derivatives, highlighting the potential for green chemistry in the synthesis of such compounds (Al-Matar, Dawood, & Tohamy, 2018).
Molecular Structure Analysis
The molecular structure of cinnolinone derivatives is characterized by the presence of a cinnolinone core, which provides a rigid scaffold for further functionalization. The structural elucidation is often achieved through spectroscopic methods such as NMR, IR, and X-ray crystallography. The work by Lei et al. (2011) on tetrahydropyrano[3,2-c]quinolin-5-one derivatives exemplifies the detailed analysis required to confirm the complex structures of these molecules (Lei, Ma, & Hu, 2011).
Wissenschaftliche Forschungsanwendungen
Molecular Release Mechanisms
The trimethyl lock mechanism, a derivative of o-hydroxydihydrocinnamic acid, illustrates how steric interactions can encourage lactonization to form hydrocoumarin. This process is rapid and can involve amides, peptides, or nucleic acids, showcasing a versatile module for chemical biology and pharmacology without discussing specific drug use or dosages (Levine & Raines, 2012).
Synthetic Methodologies
A study on the tandem one-pot synthesis of 2-arylcinnolin-6-one derivatives from arylhydrazonopropanals and acetoacetanilides demonstrates the application of ultrasound and microwave platforms. This efficient synthesis method highlights the compound's versatility in creating complex molecules without referencing its pharmacological implications (Al-Matar et al., 2018).
Biological Evaluation of Derivatives
Research into 2-phenyl 1,3-benzodioxole derivatives, including their synthesis and biological evaluation as anticancer, DNA binding, and antibacterial agents, provides insight into the potential therapeutic applications of these compounds. This study emphasizes the compounds' synthesized efficiency and activity, sidestepping direct drug use or side effects (Gupta et al., 2016).
Metal Ion Complexing Abilities
The preparation and study of polyethers with 8-hydroxy-5-quinolinyl end-groups reveal their complexation with metal ions, offering a glimpse into the potential for developing new materials or catalytic processes. This research outlines the stability of various metal complexes without delving into pharmacological effects (Manolova et al., 1998).
Quinoxaline Derivatives as Antimicrobial Agents
The synthesis and antimicrobial activity of novel quinoxaline derivatives, emphasizing their potential as antimicrobial agents, showcase the chemical's applicability in addressing microbial resistance. The focus on synthesis and activity against various microbial strains provides valuable information without discussing medical dosages or adverse effects (Refaat et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11-12/h7,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLIXOXIIITHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)


![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)



![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)
